molecular formula C15H19NO5 B1595853 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde CAS No. 41313-77-3

4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde

Cat. No. B1595853
CAS RN: 41313-77-3
M. Wt: 293.31 g/mol
InChI Key: HYLXLGFSGXFLFE-UHFFFAOYSA-N
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Description

“4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde” is a chemical compound with the molecular formula C15H19NO5 . It is used as a fluorescent probe for detecting protein-protein interactions .


Molecular Structure Analysis

The molecular structure of “4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde” consists of a benzaldehyde core with two acetyloxyethylamino groups attached . The compound has a molecular weight of 293.32 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 193-195 °C at 0.08 mmHg and a melting point of 60-63 °C . Its linear formula is (CH3CO2CH2CH2)2NC6H4CHO .

Scientific Research Applications

  • Enzyme-Promoted Desymmetrization for Tridentate Chiral Catalysts

    • The desymmetrization of prochiral bis(2-hydroxymethylphenyl) sulfoxide, a process related to 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde, was achieved through acetylation promoted by lipases. This method produced enantiomerically pure products, which were transformed into diastereomeric 2-aminomethylphenyl 2-hydroxymethylphenyl sulfoxides. These compounds were examined as potential tridentate chiral catalysts in reactions involving diethylzinc and benzaldehyde (Rachwalski et al., 2008).
  • Investigation of Cytotoxic Effects in Cancer Research

    • A study on nitrogen-mustard-derived Schiff bases, closely related to the chemical structure of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde, revealed that these compounds, particularly 4-[bis(2-chloroethyl)amino]benzaldehyde-N(4)-phenyl-thiosemicarbazone, exhibited cytotoxic effects on melanoma cells. This finding suggests potential applications in cancer research, especially for antimelanoma drug candidates (Sâmia et al., 2019).
  • Antiviral Bioactivities of Alpha-Aminophosphonate Derivatives

    • In a study focusing on the synthesis of various alpha-aminophosphonate derivatives, which are structurally related to 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde, it was found that these derivatives possess moderate to good antiviral activity. This indicates potential applications in the development of antiviral agents (Xu et al., 2006).
  • Computational Design for Opto-Electronic Applications

    • A theoretical investigation on the molecular structure of 4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB) was conducted, focusing on its non-linear optical behavior, vibrational wavenumbers, and other chemical properties. The study explored its potential applications in opto-electronic devices (Kumar & Mishra, 2020).
  • Synthesis of Macrocyclic and Heteromacrocyclic Bis(Schiff Bases)

    • Research on the synthesis of new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases), related to 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde, has been conducted. These compounds have potential applications in various fields including catalysis, materials science, and possibly as ligands in coordination chemistry (Ahmed et al., 2021).
  • Electrochromic Applications in Polymeric Materials

    • A study on a donor-π-bridge-acceptor copolymer containing a derivative of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde demonstrated different electrochromic behaviors. This research points to potential applications in the development of electrochromic devices and materials (Du et al., 2014).

Safety And Hazards

“4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde” may cause skin and eye irritation, as well as respiratory irritation . It’s recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-formylanilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-12(18)20-9-7-16(8-10-21-13(2)19)15-5-3-14(11-17)4-6-15/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLXLGFSGXFLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316890
Record name 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde

CAS RN

41313-77-3
Record name NSC308801
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308801
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To 450 ml of dry dimethyl formamide were slowly added dropwise with stirring and at a temperature of 0°-10° C. 100 ml of freshly distilled phosphoroxytrichloride. This mixture was stirred for 2 hours at 20° C. To this mixture there was subsequently added dropwise with proper stirring and over a period of 60 minutes the crude reaction product of the previous step, viz. N,N-di(2-acetyloxyethyl)aniline, the reaction mixture being kept at a temperature of 20° C. Next, the reaction mixture was heated to 60° C. for 60 minutes and then poured, with vigorous stirring, into a mixture of 1 kg of ice and a solution of 525 g of sodium acetate trihydrate in 1 l of water. The organic layer was separated and the water layer was extracted four times, each time with 300 ml of dichloromethane. The combined organic layers were washed three times, each time with 200 ml of water, dried on magnesium sulphate, and concentrated by evaporation. The residue (about 280 g of dark brown oil), which consisted almost entirely of 4-di(2-acetyloxyethyl)aminobenzaldehyde, was used in the next step without further purification.
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphoroxytrichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
525 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

N,N-Di-(2-acetoxyethyl)aniline (A6) (126 g, 0.476 mol) was reacted with phosphorous oxychloride (80.3 g, 0.524 mol) in DMF as for A2 in Example 3. The product was distilled at 155°-175° C. (0.15 mm) to yield 130 g (93%) of A7 as an orange oil.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
ŞC Başeren, TŞ Kuru, A Gül - Journal of Molecular Structure, 2021 - Elsevier
A novel zinc phthalocyanine with four 4-bis(hydroxyethylamino)benzyloxy groups was synthesized and characterized by using IR, 1 H and 13 C NMR and UV-VIS spectral data. Also, …
Number of citations: 2 www.sciencedirect.com
A KUMAR, H SHARMA… - Asian Journal of …, 2020 - researchgate.net
In this paper, the authors reported a theoretical investigation on molecular structure, geometry optimization, global and local chemical reactivity descriptors calculations, NBO study, DOS…
Number of citations: 2 www.researchgate.net
VA Dixit, PC Rathi, S Bhagat, H Gohlke… - European Journal of …, 2016 - Elsevier
Novel Y-shaped barbituric acid (BA) derivatives have been designed using rational methods including molecular docking. Fourteen novel compounds were synthesized using hydroxyl …
Number of citations: 22 www.sciencedirect.com
YB Palacios, JE Durantini, DA Heredia… - Photochemistry and …, 2021 - Wiley Online Library
In this article, four novel fulleropyrrolidines derivatives were synthesized to study how the effect of polarity and positive charge distribution can influence the efficacy of photodynamic …
Number of citations: 6 onlinelibrary.wiley.com
T Wloka, S Czich, M Kleinsteuber, E Moek… - European Polymer …, 2020 - Elsevier
Bis(acrylate) functionalized poly(2-ethyl-2-oxazoline)s (PEtOx-DA) served as macromonomers as well as crosslinkers for the structured two-photon polymerization (2PP) using a novel …
Number of citations: 31 www.sciencedirect.com
VV Awasarmol, DK Gaikwad, SD Raut… - Radiation Physics and …, 2017 - Elsevier
In the present study, the mass attenuation coefficient (µ m ) of six organic nonlinear optical materials has been calculated in the energy range 122–1330 keV and compared with the …
Number of citations: 26 www.sciencedirect.com
JY Jung, M Kang, J Chun, J Lee, J Kim, J Kim… - Chemical …, 2013 - pubs.rsc.org
A novel thiazolothiazole-based Cu2+ colorimetric and fluorescent sensor is reported. A highly selective colorimetric change from yellow to dark green was observed among various …
Number of citations: 99 pubs.rsc.org
LS Anwar - 2016 - search.proquest.com
Lung cancer is the second most common, yet the deadliest, type of cancer in both men and women. Lung cancer surpassed breast cancer in women and prostate cancer in men to …
Number of citations: 0 search.proquest.com
G Ramesh, C Venkateshwarlu… - … Res. Appl. Chem., 2022 - researchgate.net
In the present study, the Dinicotinic acid was characterized by FTIR and FT-Raman spectra in the range of 4000-450 and 4000-50 cm-1. The most stable molecular structure and …
Number of citations: 3 www.researchgate.net
N Tiwari, A Kumar, A Pandey, A Mishra - 2018 - researchgate.net
Chlorpyrifos is the toxicant chemical from the class of organophosphorus insecticides. The insecticide undergoes environmental degradation to chlorpyrifos-oxon (CPYO), des-ethyl …
Number of citations: 19 www.researchgate.net

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